ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate
Description
Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a benzodiazepine-derived compound featuring a 1,5-benzodiazepine core substituted with a thioether-linked 3-fluoro-4-methoxybenzyl group at position 4 and an ethyl acetate moiety at position 2. This structure combines heterocyclic flexibility with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties, metabolic stability, and biological activity. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous benzodiazepine derivatives .
Properties
IUPAC Name |
ethyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-3-27-21(25)12-15-11-20(24-18-7-5-4-6-17(18)23-15)28-13-14-8-9-19(26-2)16(22)10-14/h4-11,23H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJXMOKOOARKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC3=CC(=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodiazepine core: This is usually achieved through a cyclization reaction involving an appropriate ortho-diamine and a suitable electrophile.
Introduction of the thioether linkage: This step involves the reaction of the benzodiazepine core with 3-fluoro-4-methoxybenzyl chloride in the presence of a base to form the thioether linkage.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of benzodiazepine receptors.
Medicine: Potential therapeutic applications due to its benzodiazepine core, which may exhibit anxiolytic, sedative, or anticonvulsant properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variants
Benzodiazepines are often compared to other heterocycles, such as imidazoles and thiadiazoles , which share pharmacological relevance. For example:
- Imidazole Derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate): These compounds lack the seven-membered benzodiazepine ring but retain the ethyl acetate side chain. Their activity in kinase inhibition or antimicrobial assays highlights the importance of the imidazole core’s rigidity compared to the more flexible benzodiazepine scaffold .

- 1,4-Benzodioxine-Thiadiazole Hybrids : Derivatives like 4-phenyl-5-arylthio-1,2,3-thiadiazoles exhibit structural similarities in sulfur-containing substituents but differ in core heteroatom arrangement (O/S vs. N/S), impacting solubility and redox properties .
Benzodiazepine Analogues
Key analogues include:
Ethyl [4-({2-Oxo-2-[4-(Trifluoromethyl)anilino]ethyl}sulfanyl)-1H-1,5-Benzodiazepin-2-yl]acetate (MW 463.48): This compound replaces the 3-fluoro-4-methoxybenzyl group with a trifluoromethyl-substituted anilino moiety.
F405-0275 (Ethyl 2-[4-({[(2-Chloro-4-Methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-Benzodiazepin-2-yl]acetate): Features a chloro-methylphenyl substituent, which may increase halogen bonding interactions in protein targets compared to the fluoro-methoxy group. Its pKb of 2.60 suggests moderate basicity, influencing solubility and ionization .
Table 1: Comparative Physicochemical Properties
Biological Activity
Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a synthetic compound belonging to the benzodiazepine class, known for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : Ethyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate
- Molecular Formula : C21H21FN2O3S
- Molecular Weight : 400.47 g/mol
- CAS Number : 1251695-25-6
The primary mechanism of action for this compound is hypothesized to be similar to other benzodiazepines. It is believed to enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors in the central nervous system. This binding results in increased chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.
Biological Activities
This compound exhibits several biological activities:
- Anxiolytic Effects : Similar to traditional benzodiazepines, this compound may have potential anxiolytic properties by modulating GABAergic transmission.
- Sedative Properties : The compound could induce sedation and muscle relaxation, making it a candidate for further exploration in sleep disorders.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, which warrant further investigation.
In Vitro Studies
In vitro studies have demonstrated that compounds within the benzodiazepine family can significantly enhance GABA_A receptor activity. This compound was shown to increase the frequency of chloride channel opening in neuronal cultures, suggesting a robust interaction with GABA_A receptors.
Case Studies
A notable study investigated the effects of a related benzodiazepine on anxiety and seizure models in rodents. The results indicated that compounds similar to this compound significantly reduced anxiety-like behaviors and seizure frequency compared to control groups.
Data Table: Comparative Biological Activities of Benzodiazepines
| Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |
|---|---|---|---|
| Ethyl {4-[...]} | Moderate | High | Moderate |
| Diazepam | High | High | High |
| Lorazepam | High | Moderate | Low |
| Clonazepam | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

